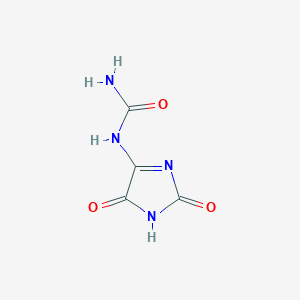
Olopatadine N-Oxide
説明
Olopatadine N-Oxide is an active metabolite of Olopatadine . It is an impurity of Olopatadine, which is a histamine blocker and mast cell stabilizer .
Synthesis Analysis
The synthesis of Olopatadine involves the reaction of bis(trimethylsilyl)chloromethane (compound 1) and mercaptoacetic acid in the presence of NaOH/MeOH to synthesize 2-(bis(trimethylsilyl)methylthio) acetic acid (compound 2). Compound 3 is subsequently oxidized in the presence of H2O2/CH3COOH .Molecular Structure Analysis
The molecular formula of Olopatadine N-Oxide is C21H23NO4 . It is a tricyclic compound .Chemical Reactions Analysis
Olopatadine undergoes degradation under heat treatment and in an oxidative environment, leading to the formation of Olopatadine N-Oxide . The oxidation of Olopatadine by KMnO4 has been studied, and it was found that the oxidation leads to a decrease in the absorption of KMnO4 .Physical And Chemical Properties Analysis
Olopatadine N-Oxide is a tricyclic compound with the molecular formula C21H23NO4 .科学的研究の応用
Allergic Conjunctivitis and Rhinitis Treatment
Olopatadine is a histamine H1 antagonist used to treat allergic conjunctivitis and rhinitis . It works by blocking the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions .
Mast Cell Stabilization
Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer . By attenuating inflammatory and allergic reactions, it helps stabilize mast cells, which play a key role in allergic responses .
Anti-allergic Drug Synthesis
Olopatadine is used in the synthesis of anti-allergic drugs . It’s an important component in the design and synthesis of various new compounds .
Ophthalmic Applications
An ophthalmic solution of olopatadine was approved by the FDA and European Union for the treatment of seasonal and perennial allergic conjunctivitis . It displays a good comfort and tolerability profile since it does not cause perturbation of cell membranes .
Intranasal Formulations
Olopatadine is used for the symptomatic treatment of ocular itching associated with allergic conjunctivitis in ophthalmic formulations and seasonal allergic rhinitis in intranasal formulations .
Chromatographic Analysis
Olopatadine is used in chromatographic analysis . It’s an active substance used in eye drops as an antihistaminic agent .
作用機序
Target of Action
Olopatadine N-Oxide primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions. When histamine binds to this receptor, it triggers a cascade of reactions leading to symptoms of allergies.
Mode of Action
Olopatadine N-Oxide acts as a selective antagonist of the Histamine H1 receptor . By binding to this receptor, it prevents histamine from exerting its effect, thereby blocking the allergic response. This results in the attenuation of inflammatory and allergic reactions .
Biochemical Pathways
The primary biochemical pathway affected by Olopatadine N-Oxide is the histamine-mediated inflammatory response. By blocking the Histamine H1 receptor, it inhibits the release of inflammatory mediators and stabilizes mast cells . This leads to a decrease in symptoms associated with allergic reactions.
Result of Action
The molecular and cellular effects of Olopatadine N-Oxide’s action primarily involve the reduction of inflammatory and allergic reactions. By blocking the Histamine H1 receptor, it prevents the release of inflammatory mediators, thereby reducing symptoms such as itching and redness associated with allergic conjunctivitis and rhinitis .
Action Environment
The action, efficacy, and stability of Olopatadine N-Oxide can be influenced by various environmental factors. For instance, heat sterilization methods yield a higher content of Olopatadine N-Oxide degradation products compared to unsterilized drug product or drug product sterilized by filtration . Therefore, the method of sterilization can significantly impact the stability and efficacy of Olopatadine N-Oxide.
将来の方向性
特性
IUPAC Name |
(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZPVWYFNGMCP-LSCVHKIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olopatadine N-Oxide | |
CAS RN |
173174-07-7 | |
| Record name | Olopatadine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173174077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLOPATADINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWI9F1YFCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Olopatadine N-Oxide formed in the body?
A1: The research paper identifies Olopatadine N-Oxide (M3) as one of the two primary metabolites of Olopatadine. [] The study demonstrates that its formation is predominantly catalyzed by Flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, in human liver microsomes. [] This enzymatic reaction involves the oxidation of the nitrogen atom in the Olopatadine molecule, leading to the formation of Olopatadine N-Oxide. []
Q2: Does the formation of Olopatadine N-Oxide affect the activity of important drug-metabolizing enzymes like cytochrome P450 (CYP450)?
A2: The research indicates that neither Olopatadine nor its metabolite, Olopatadine N-oxide (M3), significantly inhibit CYP450 enzyme activities. [] This suggests that the formation of Olopatadine N-Oxide is unlikely to interfere with the metabolism of other drugs metabolized by the CYP450 pathway. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



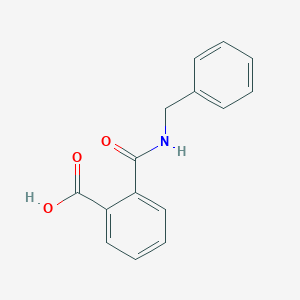
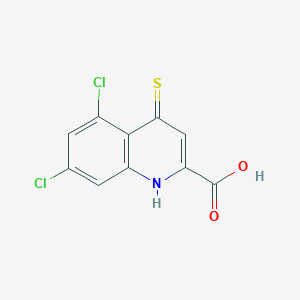


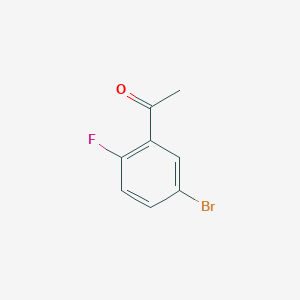

![(2S)-N-[5-[[(2S)-2,5-diaminopentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B170816.png)

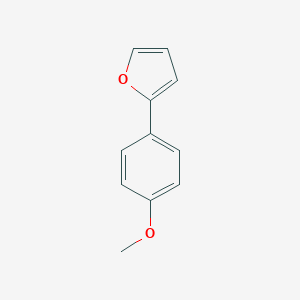

![4-[(tert-Butoxycarbonyl)amino]pentanoic Acid](/img/structure/B170839.png)
![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)
